molecular formula C6H14O8S2 B13387100 Dimesyl-meso-erythritol CAS No. 13308-13-9

Dimesyl-meso-erythritol

Cat. No.: B13387100
CAS No.: 13308-13-9
M. Wt: 278.3 g/mol
InChI Key: YCPOZVAOBBQLRI-OLQVQODUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tresulfan is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction produces 1,4-bis(methanesulfonyloxy)butane, which is then hydrolyzed to yield tresulfan .

Industrial Production Methods

In industrial settings, the production of tresulfan follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tresulfan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tresulfan has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tresulfan is unique in its ability to undergo pH-dependent conversion to active epoxide compounds, which provides a targeted approach to cancer treatment. Its use as a conditioning agent before HSCT also sets it apart from other alkylating agents .

Properties

CAS No.

13308-13-9

Molecular Formula

C6H14O8S2

Molecular Weight

278.3 g/mol

IUPAC Name

[(2R,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate

InChI

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6+

InChI Key

YCPOZVAOBBQLRI-OLQVQODUSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@H]([C@H](COS(=O)(=O)C)O)O

Canonical SMILES

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O

Origin of Product

United States

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